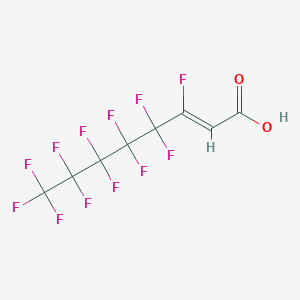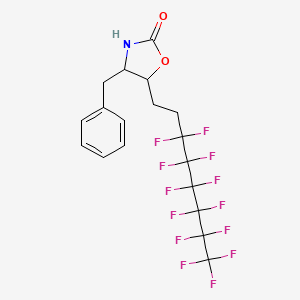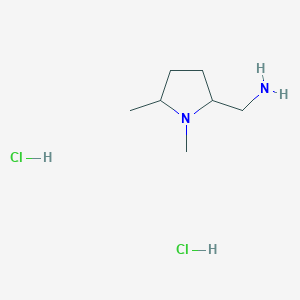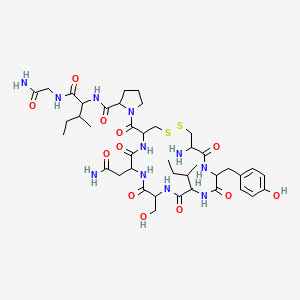
2H-Perfluoro-2-octenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Perfluoro-2-octenoic acid is a perfluoroalkylated substance, known for its unique chemical properties and applications. It is a member of the perfluorocarboxylic acids family, characterized by the presence of multiple fluorine atoms attached to the carbon chain. The molecular formula of this compound is C8H2F12O2, and it has a molecular weight of 358.08 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Perfluoro-2-octenoic acid typically involves the fluorination of octenoic acid derivatives. One common method is the telomerization of tetrafluoroethylene with ethylene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the stability of the fluorinated intermediates .
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes, often using electrochemical fluorination (ECF) or direct fluorination techniques. These methods ensure high yields and purity of the final product, making it suitable for various applications in the chemical industry .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Perfluoro-2-octenoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups, such as alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various perfluorinated derivatives, such as perfluorooctanoic acid and its esters .
Wissenschaftliche Forschungsanwendungen
2H-Perfluoro-2-octenoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Perfluoro-2-octenoic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorohexanoic acid (PFHxA)
- Perfluorononanoic acid (PFNA)
Comparison: 2H-Perfluoro-2-octenoic acid is unique due to its specific structure and reactivity. Unlike other perfluorinated compounds, it has a double bond in its carbon chain, which influences its chemical behavior and interactions. This structural difference makes it particularly useful in certain industrial applications and research studies .
Eigenschaften
CAS-Nummer |
161094-75-3 |
|---|---|
Molekularformel |
C8H2F12O2 |
Molekulargewicht |
358.08 g/mol |
IUPAC-Name |
(Z)-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoic acid |
InChI |
InChI=1S/C8H2F12O2/c9-2(1-3(21)22)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)20/h1H,(H,21,22)/b2-1- |
InChI-Schlüssel |
BKOBFLVYTXYFQZ-UPHRSURJSA-N |
Isomerische SMILES |
C(=C(/C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)\C(=O)O |
Kanonische SMILES |
C(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12308160.png)
![[(1E)-2-(2,6-dichlorophenyl)-1-azavinyloxy]-N-[3-(2,6-dichlorophenyl)isothiazo l-4-yl]carboxamide](/img/structure/B12308166.png)

![3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole](/img/structure/B12308192.png)

![3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride](/img/structure/B12308215.png)
![rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12308221.png)
![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)





